molecular formula C18H19N5O3S B2751246 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251633-01-8

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2751246
CAS No.: 1251633-01-8
M. Wt: 385.44
InChI Key: WEMCRPWSVADKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research has shown that derivatives similar to "N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-4-(1H-pyrrol-1-yl)butanamide" have been synthesized and evaluated for their antitumor activity. For instance, Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives to evaluate their antitumor activity, finding some compounds more effective than the reference drug, doxorubicin (Alqasoumi et al., 2009).

Antimicrobial Evaluation

Further studies have explored the utility of "this compound" derivatives in antimicrobial applications. Farag et al. (2009) reported on the synthesis of new derivatives showing moderate antimicrobial activity (Farag et al., 2009).

Binding and Interaction Studies

Meng et al. (2012) synthesized novel derivatives and investigated their interactions with bovine serum albumin (BSA), providing insights into the binding constants, number of binding sites, and thermodynamic parameters. These studies are crucial for understanding the pharmacokinetic properties of potential drugs (Meng et al., 2012).

Heterocyclic Synthesis

The compound and its derivatives have been used in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Harb et al. (2006) described the synthesis of thienopyridines and other fused derivatives, showcasing the versatility of the compound in contributing to novel chemical entities (Harb et al., 2006).

Enzyme Inhibition Studies

Research also includes the design and synthesis of derivatives aiming at the inhibition of specific enzymes. He et al. (2007) focused on acetohydroxyacid synthase inhibitors, highlighting the compound's role in developing herbicides targeting specific plant enzymes (He et al., 2007).

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c24-17(5-3-14-23-12-1-2-13-23)21-15-6-8-16(9-7-15)27(25,26)22-18-19-10-4-11-20-18/h1-2,4,6-13H,3,5,14H2,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCRPWSVADKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.